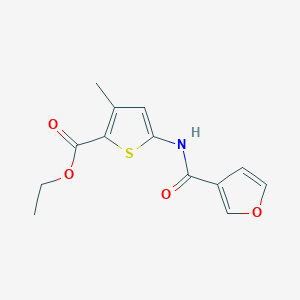

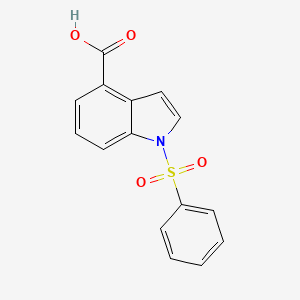

Ethyl 5-(furan-3-carboxamido)-3-methylthiophene-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-(furan-3-carboxamido)-3-methylthiophene-2-carboxylate, also known as FTC, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Scientific Research Applications

Palladium-Catalysed Direct Heteroarylations

Synthesis and Characterization of Organic Ligands

The compound also plays a role in the synthesis and characterization of organic ligands containing the furan ring. The reaction of Ethyl 5-(piperidin-1-yl-methyl)furan-2-carboxylate with 4-amino salicylic acid leads to the creation of novel organic ligands. These ligands have been studied for their chelating properties and potential antimicrobial activity, underscoring the compound's versatility in creating bioactive materials (H. Patel, 2020).

Fluorescence Property Investigation

Another area of application is in the investigation of novel fluorescence properties. Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate, derived from reactions involving ethyl cyanoacetate and sulfur, showcases unique fluorescence characteristics. This opens avenues for its use in materials science, particularly in the development of fluorescent probes and sensors (Guo Pusheng, 2009).

Antimicrobial and Antioxidant Activity

The compound's derivatives have been synthesized and evaluated for antimicrobial and antioxidant activities. The synthesis of ethyl-3-nitronaphtho[2,1-b]furan-2-carboxylate from ethyl naphtha[2,1-b]furan-2-carboxylate and its further reactions highlight the compound's potential in creating bioactive substances that show different levels of inhibition against bacteria, showcasing its potential in medicinal chemistry (K. Devi, M. Ramaiah, D. Roopa, V. Vaidya, 2010).

Biomass-derived Platform Molecule Derivatives

Ethyl 5-(chloromethyl)furan-2-carboxylate's electrochemical reduction demonstrates the compound's utility in expanding the derivative scope of biomass-derived platform molecules. This application is significant in green chemistry, offering pathways to synthesize biobased materials with environmental benefits (Huitao Ling, Haoqian Miao, Zhiling Cao, M. Mascal, 2022).

properties

IUPAC Name |

ethyl 5-(furan-3-carbonylamino)-3-methylthiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4S/c1-3-18-13(16)11-8(2)6-10(19-11)14-12(15)9-4-5-17-7-9/h4-7H,3H2,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMRLEVJGRMZEAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(S1)NC(=O)C2=COC=C2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-(furan-3-carboxamido)-3-methylthiophene-2-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R,3S)-1-Aminobicyclo[2.2.1]heptane-2,3-diol;hydrochloride](/img/structure/B2633752.png)

![[2-(2-ethoxyanilino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2633753.png)

![N-phenethyl-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2633757.png)

![N-benzyl-2-[7-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-6,8-dioxo-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl]acetamide](/img/structure/B2633760.png)

![2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2633761.png)

![N-[2-(3-methoxyphenyl)ethyl]-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide](/img/structure/B2633765.png)